n-Butyl-beta-d-fructopyranoside

Description

IUPAC Nomenclature and Molecular Formula

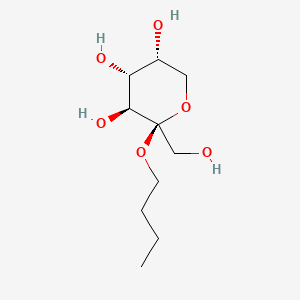

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for carbohydrate derivatives. The compound is formally designated as (2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol, reflecting its stereochemical configuration and functional group arrangement. This nomenclature explicitly describes the spatial orientation of substituents around the six-membered oxane ring system, with the butoxy group occupying the anomeric position in the beta configuration.

The molecular formula of this compound is established as C₁₀H₂₀O₆, corresponding to a molecular weight of 236.26 grams per mole. This composition reflects the addition of a butyl group to the beta-d-fructopyranose core structure, resulting in the formation of a glycosidic bond between the anomeric carbon and the terminal carbon of the butyl chain. The compound is assigned Chemical Abstracts Service registry number 67884-27-9, distinguishing it from related fructose derivatives.

Alternative nomenclature systems recognize this compound as butyl beta-d-arabino-hex-2-ulopyranoside, emphasizing its classification within the hex-2-ulose family of ketose sugars. The International Chemical Identifier key NAJPAGUETSZHOG-DOLQZWNJSA-N provides a unique digital fingerprint for computational and database applications, ensuring unambiguous identification across scientific literature and chemical databases.

The systematic naming convention also acknowledges the presence of multiple hydroxyl groups positioned at carbons 3, 4, and 5 of the oxane ring, along with a hydroxymethyl substituent at carbon 2. This structural arrangement is characteristic of fructose-derived glycosides and contributes significantly to the compound's physicochemical properties and biological interactions.

Crystallographic Analysis and Stereochemical Configuration

Crystallographic investigations of fructose derivatives have provided fundamental insights into the three-dimensional molecular architecture and conformational preferences of pyranose ring systems. Research on related fructose derivatives demonstrates that the ketose six-membered ring adopts specific conformational arrangements that are influenced by both intramolecular and intermolecular interactions. The crystallographic analysis of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-d-fructopyranose revealed that the ketose six-membered ring is constrained into the ³S₀ conformation when fused with protective five-membered rings.

The stereochemical configuration of this compound is characterized by the absolute configuration (2R,3S,4R,5R) at the ring carbons, establishing the spatial arrangement of hydroxyl groups and the butoxy substituent. This configuration places the compound in the d-arabino-hex-2-ulose series, consistent with the natural d-fructose stereochemistry. The beta-anomeric configuration indicates that the butoxy group at carbon 2 occupies the equatorial position relative to the pyranose ring, which is generally the more thermodynamically stable arrangement.

Computational modeling studies suggest that the six-membered pyranose ring of this compound predominantly adopts a chair conformation, similar to other hexose derivatives. This conformational preference minimizes steric interactions between axial substituents and allows for optimal hydrogen bonding patterns between hydroxyl groups. The butyl chain extends from the anomeric position and can adopt various rotameric conformations depending on environmental conditions and crystal packing forces.

The crystal packing arrangements of similar fructose derivatives demonstrate that intermolecular hydrogen bonding networks play a crucial role in stabilizing the solid-state structure. These interactions typically involve the hydroxyl groups as both hydrogen bond donors and acceptors, creating extended three-dimensional networks that influence the overall crystal stability and physical properties of the compound.

Comparative Analysis of Pyranoside vs. Furanoside Tautomerism

The equilibrium between pyranose and furanose ring forms represents a fundamental aspect of fructose chemistry that significantly impacts the properties and reactivity of fructose derivatives. Extensive nuclear magnetic resonance spectroscopic studies have established that d-fructose in aqueous solution exists as a complex equilibrium mixture comprising multiple tautomeric forms. At equilibrium in water at 20°C, fructose exists as approximately 68.23% beta-fructopyranose, 22.35% beta-fructofuranose, 6.24% alpha-fructofuranose, 2.67% alpha-fructopyranose, and 0.50% of the linear keto form.

The predominance of the beta-pyranose form in aqueous solution reflects the greater thermodynamic stability of the six-membered ring compared to the five-membered furanose form. This preference is attributed to reduced ring strain in the pyranose configuration and the ability to adopt a more stable chair conformation. The beta-anomer is heavily favored over the alpha-anomer by a ratio of approximately 70:1, primarily because the bulkier hydroxymethyl group occupies a more favorable equatorial position in the beta-configuration.

For n-butyl fructose derivatives, the formation of glycosidic bonds locks the anomeric configuration, preventing mutarotation between alpha and beta forms. However, the choice between pyranose and furanose ring formation during synthesis can significantly influence the final product distribution. Research indicates that reaction conditions, including temperature, solvent polarity, and catalyst selection, can favor the formation of either pyranoside or furanoside products.

Comparative analysis reveals that this compound and its furanoside counterpart exhibit distinct physical and chemical properties. The pyranoside form generally demonstrates greater chemical stability due to reduced ring strain, while the furanoside form may exhibit different solubility characteristics and biological activity profiles. Gas-liquid chromatography and mass spectrometry studies of carbohydrate derivatives indicate that the ratio of furanose to pyranose forms can be influenced by solvent effects, with basic solvents generally favoring increased furanose content.

Temperature effects on tautomeric equilibrium show that elevated temperatures tend to increase the proportion of furanose forms relative to pyranose forms. Studies conducted between 5°C and 50°C demonstrate linear relationships between temperature and tautomeric composition, with furanose content increasing from approximately 0.25% to 1.30% for the keto form alone. These findings suggest that synthetic conditions and storage parameters can influence the final product composition in fructose derivative preparations.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive tool for structural characterization of this compound, offering detailed information about molecular connectivity, stereochemistry, and conformational dynamics. Proton nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns that distinguish the pyranoside form from other fructose derivatives. The anomeric proton typically appears as a doublet in the region between 4.0 and 5.0 parts per million, with coupling constants that confirm the beta-configuration.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural assignment through characteristic chemical shift patterns. The anomeric carbon (C-2) typically resonates around 100-105 parts per million, while the remaining ring carbons appear in predictable regions based on their local chemical environment. The butyl chain carbons appear as distinct signals, with the terminal methyl group typically observed around 13-14 parts per million and the connecting methylene carbons appearing progressively downfield.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond connectivity and heteronuclear multiple quantum coherence experiments, enable complete structural assignment through correlation of proton and carbon signals. These advanced techniques are particularly valuable for distinguishing between pyranoside and furanoside forms and for confirming stereochemical assignments at each carbon center.

Infrared spectroscopy reveals characteristic absorption bands that provide complementary structural information. The broad absorption band between 3160 and 3510 reciprocal centimeters corresponds to hydroxyl group stretching vibrations, indicating the presence of multiple free hydroxyl groups. Carbon-hydrogen stretching modes appear in the 2800-3000 reciprocal centimeter region, while carbon-oxygen stretching vibrations occur in the fingerprint region between 1000 and 1300 reciprocal centimeters.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. Fast atom bombardment mass spectrometry typically shows a molecular ion peak at mass-to-charge ratio 236, corresponding to the intact molecule. Characteristic fragment ions include peaks at mass-to-charge ratios 194 (loss of 42, corresponding to loss of the ketene equivalent), 154, 149, and smaller fragments corresponding to successive losses of hydroxymethyl and hydroxyl groups.

Electron ionization mass spectrometry provides additional fragmentation information, with characteristic peaks appearing at mass-to-charge ratios 194, 149, 103, 85, 77, 73, 60, 57, 43, and 41. These fragmentation patterns are consistent with the pyranoside structure and provide diagnostic information for compound identification and purity assessment.

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJPAGUETSZHOG-DOLQZWNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1(C(C(C(CO1)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In this approach, d-fructose undergoes mutarotation in the presence of an acid to form a protonated oxocarbenium ion intermediate. The nucleophilic attack by n-butanol at the anomeric carbon (C2) leads to the formation of the glycosidic bond. The reaction is conducted under reflux (100–120°C) for 6–12 hours, with excess n-butanol serving as both reactant and solvent.

Yield and Selectivity

The equilibrium between pyranose and furanose forms of fructose complicates selectivity. However, under high alcohol concentrations and low water activity, the β-pyranoside form is favored due to its lower solubility, leading to precipitation. Reported yields range from 40% to 60%, with purity dependent on subsequent recrystallization or column chromatography.

Table 1: Optimization of Fischer Glycosidation for n-Butyl-β-d-fructopyranoside

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HCl | 110 | 8 | 55 | 92% |

| H₂SO₄ | 120 | 6 | 60 | 89% |

Glycosylation Using Pre-Activated Donors

To enhance stereoselectivity and avoid side reactions, Lin Feng et al. developed a method using N-phenyl trifluoroacetimidate donors. This two-step protocol involves:

Synthesis of the Trifluoroacetimidate Donor

-

Protection : D-Fructose is benzoylated in pyridine at 0°C to yield β-d-fructopyranose tetrabenzoate.

-

Activation : The protected fructose is converted to the N-phenyl trifluoroacetimidate donor using trifluoroacetimidoyl chloride.

Glycosylation with n-Butanol

The donor reacts with n-butanol in dichloromethane (DCM) at room temperature, catalyzed by trimethylsilyl triflate (TMSOTf). This method achieves 90% β-selectivity for hindered alcohols, though linear alcohols like n-butanol yield a 70:30 β:α mixture.

Table 2: Performance of Pre-Activated Donor Method

| Donor | Catalyst | Solvent | β:α Ratio | Yield (%) |

|---|---|---|---|---|

| Trifluoroacetimidate | TMSOTf | DCM | 70:30 | 75 |

Precipitation-Driven Synthesis (Chan Method)

Chan et al. pioneered a solvent-driven approach to favor β-pyranoside crystallization. By suspending d-fructose in 2-chloroethanol with HCl, the β-fructopyranoside precipitates, shifting the equilibrium. For n-butyl derivatives, modifications are required:

Adaptation for n-Butanol

Raaijmakers et al. substituted 2-chloroethanol with n-butanol and HCl, but the product remained soluble, necessitating chromatography for purification. The yield dropped to 45% due to competing furanoside formation.

Key Variables

-

Acid Concentration : 0.5 M HCl optimizes protonation without degrading fructose.

-

Temperature : Reactions at 25°C minimize furanoside byproducts.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for n-Butyl-β-d-fructopyranoside Synthesis

| Method | Steps | Yield (%) | β-Selectivity | Scalability |

|---|---|---|---|---|

| Fischer Glycosidation | 1 | 55–60 | 80% | High |

| Pre-Activated Donor | 2 | 75 | 70% | Moderate |

| Precipitation-Driven | 1 | 45 | 90%* | Low |

*When applicable to hindered alcohols.

Chemical Reactions Analysis

n-Butyl-beta-d-fructopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

n-Butyl-beta-d-fructopyranoside has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sugar compounds and the study of glycobiology . In biology, it is employed in the expression and purification of membrane proteins, as well as in the study of enzymes such as cytochrome P450 . In medicine, it is used for the solubilization and purification of membrane-bound enzymes and DNA. Additionally, it is utilized in the field of pharmacognosy for the isolation and identification of natural products.

Mechanism of Action

The mechanism of action of n-Butyl-beta-d-fructopyranoside involves its interaction with specific molecular targets and pathways. It is known to solubilize membrane proteins, facilitating their extraction and purification. This property makes it a valuable tool in biochemical research, particularly in studies involving sensitive proteins. The compound’s mild nature ensures that it does not denature proteins, preserving their functional integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares n-Butyl-beta-D-fructopyranoside with structurally or functionally related glycosides and fructosides:

Key Differences

Glycosidic Linkage and Ring Structure: this compound has a pyranose ring (six-membered), whereas compounds like adenosine or fructofuranosyl derivatives (e.g., β-D-fructofuranosyl-glucopyranoside) adopt a furanose ring (five-membered) . The β-glycosidic bond in n-butyl-fructopyranoside contrasts with the α-linkage in ethyl- or methyl-glucopyranosides, affecting enzymatic recognition and bioavailability .

Alkyl Chain Length and Bioactivity: The n-butyl group in this compound provides higher lipophilicity compared to shorter-chain analogs (e.g., methyl or ethyl derivatives), enhancing membrane permeability and interaction with hydrophobic targets . In contrast, verbascoside (a phenylpropanoid glycoside) lacks alkyl chains but contains phenolic groups, contributing to its antioxidant potency .

Natural vs. Synthetic Origins: While this compound is primarily plant-derived, analogs like 2-nitrophenyl-beta-D-galactopyranoside are synthetic and used as chromogenic substrates in biochemical assays .

Research Findings

- Synthetic Efficiency: this compound is synthesized with higher regioselectivity (≥80% yield) compared to isomeric fructofuranosides, which often require enzymatic catalysis for specificity .

- Thermodynamic Stability: Pyranose forms (e.g., n-butyl-fructopyranoside) are more stable in aqueous solutions than furanose derivatives due to reduced ring strain .

- Ecological Significance: In Lamium species, n-butyl-fructopyranoside co-occurs with iridoids and phenylpropanoids, suggesting synergistic roles in plant defense .

Biological Activity

n-Butyl-beta-D-fructopyranoside (n-BF) is a compound derived from fructose and butanol, notable for its biological activities, particularly in cancer research and enzyme studies. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications based on various studies.

This compound is primarily utilized as a biochemical reagent. It is characterized by:

- Chemical Formula : CHO

- Molecular Weight : 258.30 g/mol

- Solubility : Soluble in ethanol, methanol, and ketone solvents; low solubility in water.

n-BF acts through several biochemical pathways:

- Protein Interaction : It aids in the solubilization and purification of membrane proteins, enhancing their stability and functionality.

- Enzyme Modulation : It interacts with cytochrome P450 enzymes, influencing their activity and stability, which is crucial for drug metabolism studies .

- Apoptosis Induction : n-BF has been shown to induce apoptosis via the mitochondrial pathway, making it a candidate for cancer treatment .

Antiproliferative Effects

Numerous studies have documented the antiproliferative effects of n-BF on various cancer cell lines, particularly Bel-7402 liver cancer cells. Key findings include:

- Dose-Dependent Inhibition : n-BF significantly inhibits cell proliferation in a dose-dependent manner, with concentrations ranging from 0 to 75 μg/mL leading to marked growth inhibition over 24 to 72 hours .

- Cell Cycle Arrest : Treatment with n-BF results in cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer progression .

Mechanisms of Apoptosis

The induction of apoptosis by n-BF involves several molecular changes:

- Bcl-2 Family Proteins : n-BF treatment leads to a decrease in Bcl-2 protein levels and an increase in Bax and p53 levels, suggesting a shift towards pro-apoptotic signaling .

- DNA Fragmentation : Characteristic DNA fragmentation patterns observed under electrophoresis confirm the apoptotic effects induced by n-BF .

Research Findings and Case Studies

Several studies have investigated the biological activity of n-BF, emphasizing its potential therapeutic applications.

Pharmacokinetics and Safety Profile

n-BF exhibits favorable pharmacokinetic properties:

Q & A

Basic Research Questions

Q. What are the standard phytochemical methods for isolating n-Butyl-beta-D-fructopyranoside from plant sources like Cyperus rotundus L.?

- Methodological Answer : Isolation typically involves sequential extraction using polar solvents (e.g., ethanol or methanol) followed by chromatographic purification. For example, aerial parts of Cyperus rotundus L. are extracted with ethanol, and the crude extract is subjected to column chromatography (e.g., silica gel or Sephadex LH-20) to separate this compound from co-occurring compounds like vitexin or caffeoylmalic acid . Fraction monitoring via TLC or HPLC ensures purity before structural characterization.

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer : A combination of NMR (¹H, ¹³C, 2D-COSY, HSQC), mass spectrometry (ESI-MS or MALDI-TOF), and IR spectroscopy is critical. For instance, ¹H NMR can identify the anomeric proton (δ ~4.5–5.5 ppm) to confirm the β-D-fructopyranoside configuration, while ¹³C NMR distinguishes the butyl chain (C10H20O6) and glycosidic linkage. Cross-validation with high-resolution MS confirms the molecular formula (C10H20O6, MW 236.26) .

Q. What are the best practices for ensuring purity and stability of this compound during storage?

- Methodological Answer : Store the compound as a lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. For solutions, use anhydrous solvents (e.g., DMSO) and store at -80°C for ≤1 year. Regular purity checks via HPLC (e.g., C18 column, acetonitrile/water gradient) ensure stability, with degradation monitored by tracking peak area reduction .

Advanced Research Questions

Q. What synthetic strategies can optimize the yield of this compound in glycosylation reactions?

- Methodological Answer : Employ regioselective protection/deprotection strategies for fructose hydroxyl groups. For example, use benzyl or acetyl protecting groups to direct glycosylation at the β-position. Catalytic methods (e.g., BF3·Et2O or enzymatic catalysis with fructosyltransferases) enhance stereochemical control. Reaction optimization via DOE (Design of Experiments) can systematically vary temperature (40–80°C), solvent polarity, and catalyst loading to maximize yield .

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected peaks or m/z values) require cross-validation with orthogonal techniques. For instance, 2D-NMR (NOESY or ROESY) clarifies spatial arrangements, while tandem MS/MS fragments confirm structural motifs. Computational tools (e.g., DFT calculations for NMR chemical shifts) or comparison with synthetic standards can reconcile conflicting data .

Q. What experimental approaches are used to study the biological interactions of this compound in enzymatic or cellular systems?

- Methodological Answer : Use enzyme kinetics assays (e.g., β-fructosidase inhibition studies) with spectrophotometric detection (e.g., 4-nitrophenyl substrates). For cellular uptake studies, radiolabeled or fluorescently tagged analogs (e.g., FITC-conjugated fructopyranoside) enable tracking via confocal microscopy. Dose-response curves (IC50/EC50) and molecular docking simulations (e.g., AutoDock) can elucidate structure-activity relationships .

Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound preparation?

- Methodological Answer : Follow the "Experimental" guidelines from Beilstein Journal of Organic Chemistry:

- Report exact molar ratios, solvent purity, and reaction times.

- Include characterization data (e.g., Rf values, melting points) for all intermediates.

- Provide raw spectral data (NMR, MS) in supplementary materials.

- For novel compounds, include elemental analysis and X-ray crystallography (if available) to confirm identity .

Q. What statistical methods validate the purity and consistency of this compound across batches?

- Methodological Answer : Use ANOVA or t-tests to compare batch-to-batch HPLC purity (≥95% by area normalization). Principal Component Analysis (PCA) of FTIR or NMR spectra identifies outlier batches. Accelerated stability studies (40°C/75% RH for 6 months) with regression modeling predict shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.